Adenosine amine congener (ADAC) is a synthetic compound classified as a selective adenosine A1 receptor agonist [, , , , ]. It serves as a valuable tool in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes [, , , , , , , ].
Mechanism of Action
ADAC exerts its biological effects by selectively binding to and activating adenosine A1 receptors [, , , , ]. This activation triggers various downstream signaling pathways depending on the cell type and context. For instance, ADAC can:
Reduce neuroinflammation and demyelination: By activating A1AR on microglia, ADAC suppresses proinflammatory gene expression and promotes anti-inflammatory responses, ultimately reducing neuroinflammation and demyelination in a multiple sclerosis model [].
Protect against cochlear injury: ADAC demonstrates protective effects against noise- and drug-induced cochlear injury, potentially by modulating glutamate release and reducing oxidative stress [, , , ].
Reduce ischemic damage: Pre-ischemic administration of ADAC provides neuroprotection in animal models of stroke, potentially through mechanisms involving reduced excitotoxicity and improved cerebral blood flow [, , , ].
Modulate cardiovascular function: ADAC can influence heart rate and vascular tone by acting on A1 receptors in the heart and blood vessels [, , , ].
Applications
Neuroscience: Investigating the role of adenosine A1 receptors in neuroprotection, neuroinflammation, and neurodegenerative diseases like multiple sclerosis [, , , , ].
Otolaryngology: Exploring the potential of ADAC as a therapeutic agent for noise-induced hearing loss and drug-induced ototoxicity [, , , ].
Cardiology: Studying the role of adenosine A1 receptors in cardiac ischemia and exploring the potential of ADAC as a cardioprotective agent [, , , ].
Immunology: Understanding the role of adenosine A1 receptors in regulating immune cell function and inflammation [].
Related Compounds
N6-Cyclopentyladenosine (CPA)
Compound Description: N6-Cyclopentyladenosine (CPA) is a selective adenosine A1 receptor agonist. [, ] It mimics the effects of adenosine by binding to and activating A1 receptors. [] Studies have shown that CPA can induce hyperpolarization in neurons, depress excitatory and inhibitory postsynaptic potentials, and provide partial protection against noise-induced cochlear injury. [, , ]
Relevance: Like adenosine amine congener, CPA acts as a selective agonist for adenosine A1 receptors, highlighting its importance in studying the role of A1 receptors in various physiological and pathological conditions. [, , ] Their shared mechanism of action suggests they may have similar therapeutic potential in conditions where A1 receptor activation is beneficial.
2-Chloro-N6-Cyclopentyladenosine (CCPA)
Compound Description: 2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and selective adenosine A1 receptor agonist. [] CCPA effectively reduces the extent of cardiac myocyte injury induced by hypoxia in vitro. [] This cardioprotective effect was blocked by the A1 receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine, confirming its action is mediated through the A1 receptor. []
Relevance: CCPA, like adenosine amine congener, acts specifically on A1 receptors, making it a valuable tool for investigating A1 receptor-mediated effects. [] The fact that both agonists demonstrate a protective effect against ischemic injury in different tissues underscores the potential therapeutic importance of A1 receptor activation in such conditions.
5'-(N-Ethylcarboxamido)adenosine (NECA)
Compound Description: 5'-(N-Ethylcarboxamido)adenosine (NECA) is a potent adenosine receptor agonist with higher affinity for A2A receptors but also activates A1 receptors. [] NECA demonstrated an ability to lower the basal permeability of human umbilical vein endothelial cells in a concentration-dependent manner. [] Additionally, NECA effectively prevented the increase in permeability induced by exposure to xanthine and xanthine oxidase, indicating a protective effect against oxidant injury in endothelial cells. []
Relevance: While 5'-(N-Ethylcarboxamido)adenosine exhibits affinity for both A1 and A2A receptors, its ability to mimic the protective effect of adenosine amine congener against oxidant injury in endothelial cells suggests that the A1 receptor may play a significant role in mediating this particular effect. [, ]
Adenosine
Compound Description: Adenosine is an endogenous nucleoside that acts as a signaling molecule through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. [, ] It is involved in various physiological processes, including regulation of neurotransmission, immune response, and vascular tone. [, , ] Adenosine has been shown to lower basal permeability in human umbilical vein endothelial cells and protect against oxidant-induced permeability increases. [] It also plays a crucial role in ischemic preconditioning, inducing a state of ischemic tolerance in the retina. []
Relevance: Adenosine serves as the endogenous ligand for the receptors targeted by adenosine amine congener. [] Understanding adenosine's broad range of effects is essential to contextualize the specific actions of ADAC as a selective A1 receptor agonist. []
CGS21680
Compound Description: CGS21680 is a selective adenosine A2A receptor agonist. [] Intravitreal injections of CGS21680 have been shown to partially mimic the protective effects of ischemic preconditioning in the retina, suggesting that A2A receptor activation contributes to the development of ischemic tolerance. []
Relevance: While adenosine amine congener acts primarily on A1 receptors, the ability of CGS21680, an A2A agonist, to induce a similar protective effect in the retina, albeit partial, highlights the potential interplay between different adenosine receptor subtypes in mediating neuroprotection. []
8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)
Compound Description: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) is a highly selective antagonist for adenosine A1 receptors. [, ] It effectively blocks the protective effects of both adenosine and the A1 receptor agonist adenosine amine congener against ischemic damage, confirming the involvement of A1 receptors in these processes. [, ]
Relevance: As a selective antagonist of A1 receptors, DPCPX serves as a crucial tool to differentiate between the effects mediated by A1 receptors and those of other adenosine receptor subtypes, helping to elucidate the specific roles of A1 receptors in various biological processes, including those influenced by adenosine amine congener. [, ]
8-(3-Chlorostyryl)caffeine (CSC)
Compound Description: 8-(3-Chlorostyryl)caffeine (CSC) acts as a selective antagonist for adenosine A2a receptors. [] When administered at a dose of 1.0 mg/kg, CSC partially blocks the protective effects of ischemic preconditioning in the retina, indicating that A2a receptors are involved in mediating the benefits of preconditioning. []
Relevance: While adenosine amine congener primarily targets A1 receptors, the fact that CSC, a selective A2a antagonist, can attenuate the protective effect of ischemic preconditioning suggests that the neuroprotective benefits observed in the retina may involve the synergistic activity of both A1 and A2a receptors. []
Compound Description: N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) is an agonist that selectively activates adenosine A3 receptors. [] When present during prolonged hypoxia in a cardiac myocyte model, IB-MECA reduces the extent of hypoxia-induced injury in a dose-dependent manner. [] This protective effect was not affected by A1 antagonists, confirming its specific action on A3 receptors. []
Relevance: IB-MECA, with its selective action on A3 receptors, provides a counterpoint to the A1-mediated effects of adenosine amine congener. [] This comparison highlights the diverse pharmacological profiles within the adenosine receptor family and their potential for targeted therapeutic interventions.
Compound Description: 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (CI-IB-MECA) is a highly selective agonist for the adenosine A3 receptor. [] Like IB-MECA, CI-IB-MECA demonstrates a cardioprotective effect in a hypoxia-induced injury model of cardiac myocytes. [] This effect was blocked by selective A3 antagonists but not by A1 antagonists, further confirming its specific activity on A3 receptors. []
Relevance: The similar cardioprotective action of CI-IB-MECA to IB-MECA, both selective A3 agonists, reinforces the potential of targeting A3 receptors for therapeutic benefit in conditions like ischemia. [] Comparing these findings to the A1-mediated effects of adenosine amine congener underscores the distinct roles of different adenosine receptor subtypes in cardiac protection.
N6-Cyclohexyladenosine
Compound Description: N6-Cyclohexyladenosine is a selective agonist for adenosine A1 receptors. [] Although specific studies mentioned in these papers focus on its cardioprotective effects, N6-cyclohexyladenosine shares a similar mechanism of action with adenosine amine congener by activating A1 receptors. []
Relevance: As an A1 receptor agonist, N6-cyclohexyladenosine provides another example of a compound that could be studied alongside adenosine amine congener to further understand the therapeutic potential and potential side effects of activating the A1 receptor. [] Their shared mechanism of action suggests they may have comparable physiological and pharmacological profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A-893 is a potent and selective SMYD2 inhibitor (IC50: 2.8 nM). A cocrystal structure reveals the origin of enhanced potency, and effective suppression of p53K370 methylation is observed in a lung carcinoma (A549) cell line.
A-939572 inhibits stearoyl-CoA desaturase 1 (IC50 = 6.3 nM), a key enzyme for lipid metabolism that is expressed in human pluripotent stem cells (hPSCs). This compound has been used to induce cell death of hPSCs as well as to inhibit the proliferation of human non-small cell lung carcinoma H1299 cells in vitro. A939572 is is a potent and orally bioavailable inhibitor of stearoyl-CoA desaturase1 (SCD1) with IC50 value of 37nM. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma.
A-940894 is a potent histamine H4 receptor antagonist with anti-inflammatory properties. A-940894 potently binds to both human and rat histamine H4 receptors and exhibits considerably lower affinity for the human histamine H1, H2 or H3 receptors. It potently blocked histamine-evoked calcium mobilization in the fluorometric imaging plate reader assays and inhibited histamine-induced shape change of mouse bone marrow-derived mast cells and chemotaxis of human eosinophils in vitro. A-940894 has good pharmacokinetic properties, including half-life and oral bioavailability in rats and mice.